molecular formula C14H20ClN3O4 B13932106 tert-Butyl (tert-butoxycarbonyl)(2-chloropyrimidin-5-yl)carbamate

tert-Butyl (tert-butoxycarbonyl)(2-chloropyrimidin-5-yl)carbamate

Cat. No.: B13932106
M. Wt: 329.78 g/mol
InChI Key: BVSNEDLXXRZDED-UHFFFAOYSA-N
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Description

tert-Butyl (tert-butoxycarbonyl)(2-chloropyrimidin-5-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a tert-butoxycarbonyl group, and a 2-chloropyrimidin-5-yl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (tert-butoxycarbonyl)(2-chloropyrimidin-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-chloropyrimidine. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a palladium catalyst in a solvent like 1,4-dioxane . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (tert-butoxycarbonyl)(2-chloropyrimidin-5-yl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Substitution Reactions: The major products are substituted pyrimidines where the chlorine atom is replaced by the nucleophile.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl (tert-butoxycarbonyl)(2-chloropyrimidin-5-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (tert-butoxycarbonyl)(2-chloropyrimidin-5-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and the nature of the target. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound used in similar applications.

    tert-Butyl (4-bromobutyl)carbamate: Another carbamate with a bromobutyl group instead of a chloropyrimidinyl group.

    N-Boc-2-aminoacetaldehyde: A related compound with a Boc-protected amino group.

Uniqueness

tert-Butyl (tert-butoxycarbonyl)(2-chloropyrimidin-5-yl)carbamate is unique due to the presence of the 2-chloropyrimidin-5-yl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of complex molecules and in various research applications.

Properties

Molecular Formula

C14H20ClN3O4

Molecular Weight

329.78 g/mol

IUPAC Name

tert-butyl N-(2-chloropyrimidin-5-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)9-7-16-10(15)17-8-9/h7-8H,1-6H3

InChI Key

BVSNEDLXXRZDED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CN=C(N=C1)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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